![molecular formula C6H3Br2N3 B1144083 3,5-二溴-1H-吡唑并[3,4-b]吡啶 CAS No. 1352395-84-6](/img/structure/B1144083.png)

3,5-二溴-1H-吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

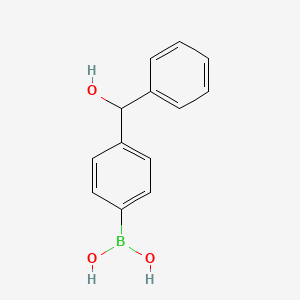

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the empirical formula C6H3Br2N3 . It is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds .

Synthesis Analysis

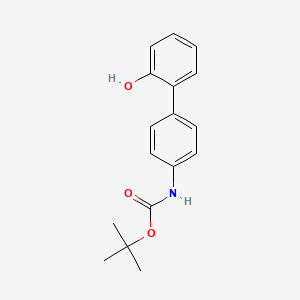

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been widely studied. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . More recently, a series of 3,5-disubsituted-1H-pyrazolo[3,4-b]pyridines have been designed as potential anticancer agents .Molecular Structure Analysis

The molecular structure of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine includes two bromine atoms, three nitrogen atoms, and six carbon atoms . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine include a molecular weight of 276.92 . The compound is a solid .科学研究应用

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, which includes 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have been used for a wide range of biological targets .

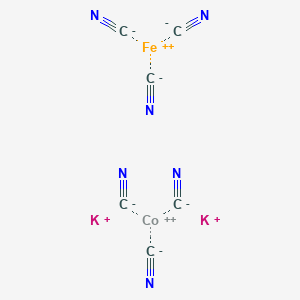

TRK Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer . Among the synthesized compounds, some showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

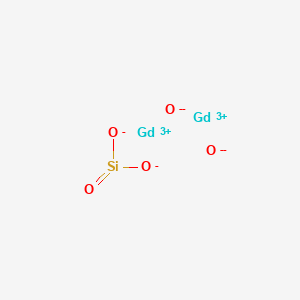

Synthesis Processes

The synthesis of pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported . This new strategy provides a straightforward route to obtain pyrazolopyridine .

Future Research

Studies towards the deeper understanding of the reaction mechanism and progress, the improvement of the yields and further exploitation of methods for the synthesis of modified derivatives are currently underway .

属性

IUPAC Name |

3,5-dibromo-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDCPNRGQLGNGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276239 |

Source

|

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1352395-84-6 |

Source

|

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352395-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)